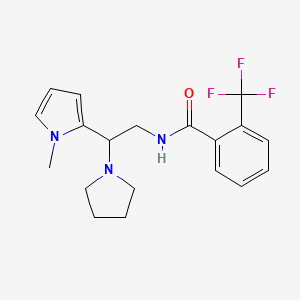
Bis(3,3,3-trifluoropropyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,3,3-trifluoropropyl) disulfide: is an organosulfur compound with the molecular formula C6H8F6S2. It is characterized by the presence of two trifluoropropyl groups attached to a disulfide bond. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,3-trifluoropropyl) disulfide typically involves the reaction of 3,3,3-trifluoropropyl thiol with an oxidizing agent. One common method is the oxidation of 3,3,3-trifluoropropyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3,3,3-trifluoropropyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield 3,3,3-trifluoropropyl thiol.
Substitution: The trifluoropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: 3,3,3-trifluoropropyl thiol.
Substitution: Various substituted trifluoropropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3,3,3-trifluoropropyl) disulfide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable for introducing trifluoropropyl groups into target molecules .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development. The trifluoropropyl groups can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used as a cross-linking agent in the production of specialty polymers and elastomers. Its ability to form stable disulfide bonds makes it useful in materials science .
Wirkmechanismus
The mechanism of action of Bis(3,3,3-trifluoropropyl) disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of target proteins and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- Bis(3,3,3-trifluoropropyl) sulfide
- Bis(3,3,3-trifluoropropyl) sulfone
- 3,3,3-Trifluoropropyl thiol
Comparison: Bis(3,3,3-trifluoropropyl) disulfide is unique due to its disulfide bond, which imparts distinct redox properties compared to its analogs. For example, Bis(3,3,3-trifluoropropyl) sulfide lacks the disulfide bond and therefore does not participate in redox reactions to the same extent. Bis(3,3,3-trifluoropropyl) sulfone, on the other hand, has a sulfone group that imparts different chemical reactivity and stability .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(3,3,3-trifluoropropyldisulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6S2/c7-5(8,9)1-3-13-14-4-2-6(10,11)12/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJNIHVBVWOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)






![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)
![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2612073.png)

![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)


![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)
